molecular formula C15H19LiOSi3 B14215524 CID 78068277

CID 78068277

Cat. No.: B14215524
M. Wt: 306.5 g/mol
InChI Key: CHOGPSMCLSCJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

No data on CID 78068277 could be identified in the provided evidence. The PubChem Compound ID (CID) system assigns unique numerical identifiers to chemical entities, but none of the listed evidence references this compound . For example:

  • lists 17 PubChem CIDs (e.g., 101283368, 101422868), but 78068277 is absent.
  • and describe compounds with PubChem IDs 252137 and 53216313, respectively, but these are unrelated to this compound.

Potential Issues:

  • Typographical Error: The CID may be misstated (e.g., confusion with similar CIDs like 101682256 or 101600095 in ).

Properties

Molecular Formula

C15H19LiOSi3

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C15H19OSi3.Li/c1-19(2,3)16-18(15-12-8-5-9-13-15)17-14-10-6-4-7-11-14;/h4-13H,1-3H3;/q-1;+1

InChI Key

CHOGPSMCLSCJMV-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)O[Si](C1=CC=CC=C1)[Si-]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78068277 would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CID 78068277 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, acids, bases, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 78068277 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

For instance:

A. Structural and Spectroscopic Comparisons

  • NMR and ECD Analysis: compares compounds 3, 4, 5, and 6 using $ ^1H $-NMR, $ ^{13}C $-NMR, HMBC, and NOESY spectra to identify substituents (e.g., epoxide groups, nitro groups) and stereochemical configurations .
  • Substituent Effects: In , differences in substituents (e.g., hydroxyl vs. hexanoyl groups at C-2 and C-12) between briaviolides F (6) and G (7) alter their molecular formulas (C${28}$H${39}$O${10}$Cl vs. C${26}$H${33}$O${11}$Cl) and biological properties .

C. Physical and Pharmacological Properties

  • and provide solubility, logP, and toxicity data for related compounds (e.g., CYP enzyme inhibition, BBB permeability) .

Proposed Framework for CID 78068277 Comparison (Hypothetical)

If data for this compound were available, the following table could be constructed using methodologies from the evidence:

Property This compound Analog 1 (e.g., CID 101682256) Analog 2 (e.g., CID 101600095) Analog 3 (e.g., CID 252137)
Molecular Formula Not Available C${31}$H${34}$N$2$O$8$ C${31}$H${38}$N$2$O$6$ C$9$H$6$BrNO$_2$
Molecular Weight 586.62 g/mol 535.28 g/mol 240.05 g/mol
Key Functional Groups Epoxide, nitro group Indole, carbonyl Bromo, carboxylic acid
Solubility 0.24 mg/mL (ESOL) 0.052 mg/mL 0.00102 mol/L
Biological Activity CYP1A2 inhibition High BBB permeability Leadlikeness: 1.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.